3-Bromo-2-(trifluoromethyl)benzonitrile
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Overview
Description
3-Bromo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3N It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethyl group at the second position
Scientific Research Applications
3-Bromo-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It can cause harm if swallowed, inhaled, or comes into contact with skin (H302+H312+H332). It may also cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that compounds with similar structures have been used as reference compounds in the determination of the electron affinity of other molecules .
Mode of Action
Bromomethyl benzonitriles, a class of compounds to which 3-bromo-2-(trifluoromethyl)benzonitrile belongs, are known to undergo suzuki cross-coupling reactions .
Result of Action
It’s known that the compound is harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be used only outdoors or in a well-ventilated area to minimize inhalation risks . It’s also recommended to avoid letting the chemical enter drains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes:
Positioning Bromination: Bromination of m-trifluoromethyl fluorobenzene to introduce a bromine atom at the desired position.
Cyano Group Replacement: Introduction of the cyano group through a nucleophilic substitution reaction.
Aminolysis Substitution: Further functionalization to achieve the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: Such as Suzuki cross-coupling reactions, where it reacts with boronic acids or esters to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide ions yields benzonitrile derivatives, while coupling reactions produce biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-5-fluorobenzonitrile:
3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile: Another derivative with additional fluorine substitution, offering unique properties for specific applications.
Uniqueness
3-Bromo-2-(trifluoromethyl)benzonitrile is unique due to the combined presence of both bromine and trifluoromethyl groups. This combination imparts distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes.
Properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQERJEKPDHRROX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228898-24-5 |
Source
|
Record name | 3-Bromo-2-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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